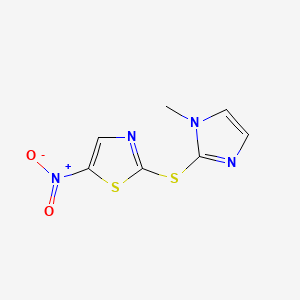

Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro-

Description

Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro-, is a heterocyclic compound featuring a thiazole core substituted with a nitro group at position 5 and a (1-methyl-1H-imidazol-2-yl)thio moiety at position 2. This structure combines the pharmacophoric features of thiazole (a five-membered ring with nitrogen and sulfur) and imidazole (a nitrogen-rich heterocycle), both of which are associated with diverse biological activities .

Properties

CAS No. |

39259-57-9 |

|---|---|

Molecular Formula |

C7H6N4O2S2 |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole |

InChI |

InChI=1S/C7H6N4O2S2/c1-10-3-2-8-6(10)15-7-9-4-5(14-7)11(12)13/h2-4H,1H3 |

InChI Key |

SVIJDDPKNUIEGC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SC2=NC=C(S2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Reagents | Reaction Time | Reference |

|---|---|---|---|---|

| Alkylation-Cyclization | 85 | K₂CO₃, DMF, methyl iodide | 3 hours | |

| Direct Displacement | 78 | NaH, THF | 6 hours |

Critical Observations:

- Nitro Group Introduction : Nitration post-thiazole formation (using HNO₃/H₂SO₄) risks ring degradation; pre-functionalized nitro precursors (e.g., 5-nitro-2-aminothiazole) improve stability.

- Solvent Impact : DMF enhances nucleophilicity in Route 1, while THF minimizes side reactions in Route 2.

Structural Validation

Challenges and Solutions

- Side Reactions : Competing dimerization of thiols is mitigated by using anhydrous conditions and excess base.

- Purification : Recrystallization from methanol/water (7:3) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(1-methylimidazol-2-yl)sulfanyl-5-amino-1,3-thiazole .

Scientific Research Applications

2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole and thiazole rings also play a role in binding to specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include nitro-substituted thiazoles and imidazole-thiazole hybrids. Key comparisons are summarized below:

Physicochemical Properties

- Solubility and Reactivity :

- The nitro group in the target compound likely reduces aqueous solubility, as seen in nitroimidazole derivatives . However, the imidazole-thio moiety may improve lipophilicity, aiding membrane penetration.

- Chlorine-substituted analogs (e.g., 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitro-4,5-dihydro-1H-imidazol-2-amine) exhibit higher reactivity due to the electron-withdrawing Cl atom, whereas the target compound’s methyl group on imidazole may offer metabolic stability .

Biological Activity

Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro- , specifically, exhibits notable pharmacological potential, particularly in anti-inflammatory and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C8H8N4O2S2

- Molecular Weight : 240.30 g/mol

- Structural Features : It consists of a thiazole ring, an imidazole moiety, and a nitro group which contribute to its biological properties.

1. Anti-inflammatory Activity

Recent studies have demonstrated that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a study showed that certain thiazole derivatives exhibited selective inhibition of COX-2 over COX-1, which is desirable for reducing inflammation without affecting gastric mucosa . The compound's inhibitory effects were quantified as follows:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| C1 | 60.9 | 88 |

| C9 | 98.2 | 98.2 |

This indicates that the compound may serve as a lead structure for developing selective COX-2 inhibitors.

2. Antitumor Activity

Thiazole derivatives are also recognized for their anticancer properties. The compound's activity against various cancer cell lines has been evaluated, showing promising results. For example:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A-431 (skin) | 1.98 | Induction of apoptosis |

| U251 (glioblastoma) | 10–30 | Inhibition of Bcl-2 protein |

The presence of specific substituents on the thiazole ring enhances cytotoxicity by improving interaction with target proteins involved in cancer cell survival .

The biological activity of Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro- can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Protein Interaction : Molecular dynamics simulations indicate that the compound interacts with proteins through hydrophobic contacts and hydrogen bonding, affecting their function .

Case Study 1: Anticancer Efficacy

A study investigated the effects of thiazole derivatives on human melanoma cells (WM793). The results showed that compounds bearing thiazole rings exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis revealed that modifications at the phenyl ring position significantly influenced activity.

Case Study 2: Leishmanicidal Activity

In another study focusing on leishmaniasis, hybrid phthalimido-thiazoles demonstrated effective leishmanicidal activity against Leishmania infantum. Compounds derived from the thiazole scaffold showed low toxicity towards mammalian cells while effectively reducing parasite survival rates . Notably, compounds treated with these derivatives exhibited ultrastructural changes indicative of cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.